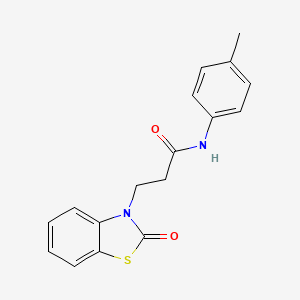

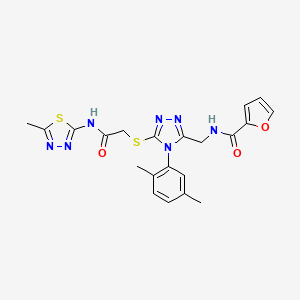

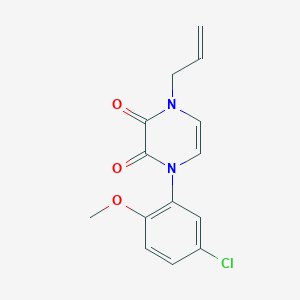

![molecular formula C12H12Cl2O B2386155 [3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287283-06-9](/img/structure/B2386155.png)

[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a compound with the molecular formula C12H12Cl2O . It is a derivative of bicyclo[1.1.1]pentane, a class of compounds that have been extensively investigated for their applications in materials science and drug discovery .

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentane derivatives has been a subject of interest in recent years . The appeal of these compounds originates from their ability to add three-dimensional character and saturation to compounds . The synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization has been reported . A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has also been reported .Molecular Structure Analysis

The molecular structure of “[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol” is characterized by a bicyclo[1.1.1]pentane core with a 2,3-dichlorophenyl group and a methanol group attached .Chemical Reactions Analysis

Bicyclo[1.1.0]butanes and their derivatives are known to participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines . The chemistry of these compounds remains underexplored, but there has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines .Future Directions

The future directions in the field of bicyclo[1.1.1]pentane derivatives research include the development of new methods for the synthesis of these compounds . There is also an increasing interest in exploring the diverse chemistry they can access, their value as synthetic precursors to cyclobutanes and azetidines, and their potential applications in drug discovery .

properties

IUPAC Name |

[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O/c13-9-3-1-2-8(10(9)14)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCKRVATPPJJGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C3=C(C(=CC=C3)Cl)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

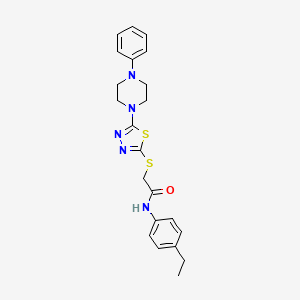

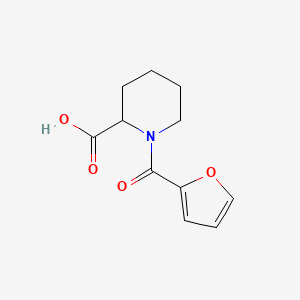

![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2386072.png)

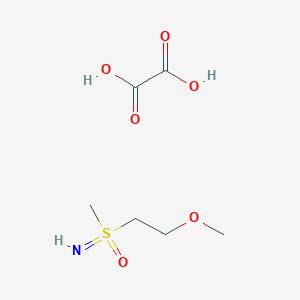

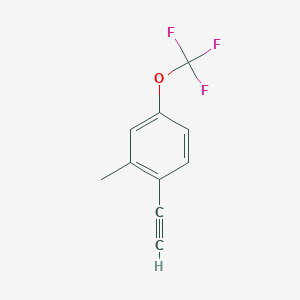

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propane-1-sulfonamide](/img/structure/B2386074.png)

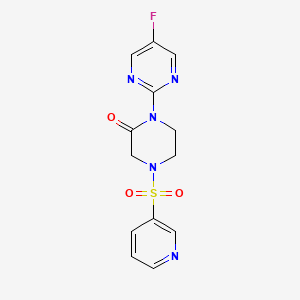

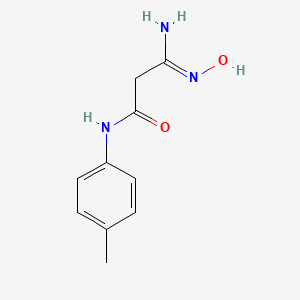

![N-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2386093.png)